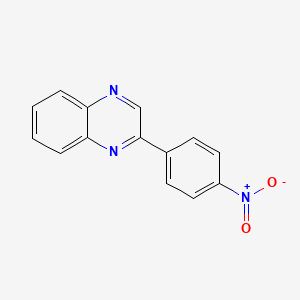![molecular formula C20H20N4O2 B11671689 3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671689.png)
3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-éthylphényl)-N'-[(1E)-1-(2-hydroxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide est un composé organique complexe appartenant à la classe des dérivés du pyrazole. Ce composé est caractérisé par sa structure unique, qui comprend un cycle pyrazole, un groupe éthylphényl et un groupe hydroxyphényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(4-éthylphényl)-N'-[(1E)-1-(2-hydroxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole est synthétisé par réaction de l’hydrazine avec une β-dicétone en conditions acides ou basiques.
Introduction du groupe éthylphényl : Le groupe éthylphényl est introduit par une réaction d’alkylation de Friedel-Crafts, où l’éthylbenzène est mis à réagir avec un électrophile approprié en présence d’un catalyseur acide de Lewis.
Condensation avec l’aldéhyde hydroxyphényl : La dernière étape implique la condensation du dérivé pyrazole avec l’aldéhyde 2-hydroxyphényl en conditions de reflux pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-éthylphényl)-N'-[(1E)-1-(2-hydroxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène pour former les dérivés oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour obtenir des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sur les cycles aromatiques sont remplacés par d’autres groupes à l’aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, conditions anhydres.
Substitution : Agents halogénants, nucléophiles, catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Le 3-(4-éthylphényl)-N'-[(1E)-1-(2-hydroxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses propriétés bioactives.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de polymères fonctionnalisés.
Applications De Recherche Scientifique
3-(4-ethylphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
Le mécanisme d’action du 3-(4-éthylphényl)-N'-[(1E)-1-(2-hydroxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d’autres protéines, ce qui conduit à une modulation de leur activité.
Voies impliquées : Les voies exactes dépendent du contexte biologique, mais peuvent inclure l’inhibition de l’activité enzymatique, la modulation des voies de transduction du signal ou l’induction de l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-méthylphényl)-N'-[(1E)-1-(2-hydroxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophényl)-N'-[(1E)-1-(2-hydroxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide
- 3-(4-bromophényl)-N'-[(1E)-1-(2-hydroxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide
Unicité
L’unicité du 3-(4-éthylphényl)-N'-[(1E)-1-(2-hydroxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C20H20N4O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3-(4-ethylphenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-8-10-15(11-9-14)17-12-18(23-22-17)20(26)24-21-13(2)16-6-4-5-7-19(16)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
Clé InChI |
WFJZTUAIKWEIEJ-FYJGNVAPSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11671610.png)

![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11671648.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671656.png)
![2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11671666.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)
![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)
![{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11671686.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)
![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)
![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)

